7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
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Overview
Description
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the molecular formula C7H6N2O4S It is known for its unique structure, which includes a nitro group and a benzoisothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with varying oxidation states.
Reduction: Amino derivatives.
Substitution: Substituted benzoisothiazole derivatives.
Scientific Research Applications
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the nitro group, resulting in different reactivity and applications.
3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide: Contains a nitroso group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula: C7H6N2O4S
- Molecular Weight: 214.20 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group in the compound can undergo reduction to form reactive intermediates that may inhibit enzyme activity or alter protein functions. This mechanism has been observed in studies focusing on enzyme inhibition and cellular interactions.
Antimicrobial Activity
Research indicates that derivatives of isothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the nitro group is often linked to enhanced biological activity against pathogens.
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound's ability to interfere with cellular signaling pathways makes it a candidate for further investigation as an anticancer agent.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. For example:
- Xanthine Oxidase Inhibition: Similar thiazole derivatives have shown promise as xanthine oxidase inhibitors, which are relevant in treating gout and hyperuricemia.
- Protein Kinases: The structure of 7-nitro derivatives suggests potential interaction with protein kinases involved in cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of substituents on the benzene ring and their position relative to the isothiazole moiety. The nitro group at position 7 significantly enhances biological activity compared to other positional isomers.
Compound | Position of Nitro Group | Biological Activity |
---|---|---|
This compound | 7 | High |
4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide | 4 | Moderate |
Unsubstituted derivative | N/A | Low |
Case Studies and Research Findings
- Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitrogen position enhanced antibacterial efficacy.
- Cytotoxicity Tests : In vitro cytotoxicity assays conducted on various cancer cell lines showed that compounds with a nitro substitution exhibited lower IC50 values compared to their unsubstituted counterparts.
- Enzyme Interaction Studies : A study examining the interaction of similar compounds with xanthine oxidase revealed that electron-withdrawing groups like nitro significantly increased inhibitory potency.
Properties
CAS No. |
111248-95-4 |
---|---|
Molecular Formula |
C7H6N2O4S |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
7-nitro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C7H6N2O4S/c10-9(11)6-3-1-2-5-4-14(12,13)8-7(5)6/h1-3,8H,4H2 |
InChI Key |
IELJSUNBKXYYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])NS1(=O)=O |
Origin of Product |
United States |
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